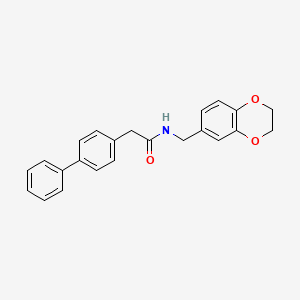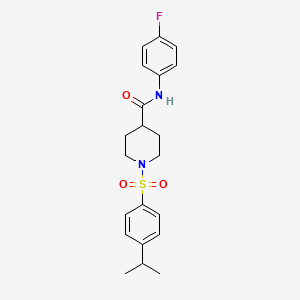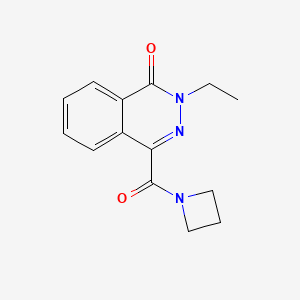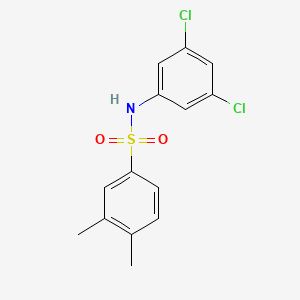
2-fluoro-N-(4-methyl-2-oxochromen-7-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N-(4-methyl-2-oxochromen-7-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as drug discovery, medicinal chemistry, and chemical biology. It is a synthetic compound that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 2-fluoro-N-(4-methyl-2-oxochromen-7-yl)benzamide as a PARP inhibitor involves the inhibition of the PARP enzyme, which is involved in DNA repair and cell survival. PARP inhibitors have been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment by preventing the repair of damaged DNA in cancer cells. The mechanism of action of this compound as a CK2 inhibitor involves the inhibition of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound as a PARP inhibitor and CK2 inhibitor have been studied extensively. PARP inhibitors have been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment by preventing the repair of damaged DNA in cancer cells. CK2 inhibitors have been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-fluoro-N-(4-methyl-2-oxochromen-7-yl)benzamide in lab experiments include its synthetic accessibility, its potential applications in various fields of scientific research, and its ability to inhibit the PARP enzyme and CK2 protein kinase. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Direcciones Futuras
There are several future directions for the study of 2-fluoro-N-(4-methyl-2-oxochromen-7-yl)benzamide. These include the development of more efficient and selective synthesis methods, the determination of its optimal dosage and administration for clinical use, the study of its potential applications in other fields of scientific research, and the development of more potent PARP inhibitors and CK2 inhibitors based on its structure. Additionally, further studies are needed to determine its potential toxicity and side effects in vivo.
Métodos De Síntesis
2-fluoro-N-(4-methyl-2-oxochromen-7-yl)benzamide can be synthesized using different methods, including the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling. The Buchwald-Hartwig amination method involves the reaction of 2-fluoroaniline with 4-methyl-7-bromo-2-oxo-2H-chromene-3-carboxylic acid, followed by the addition of benzoyl chloride. The Suzuki-Miyaura coupling method involves the reaction of 2-fluorophenylboronic acid with 4-methyl-7-bromo-2-oxo-2H-chromene-3-carboxylic acid, followed by the addition of benzoyl chloride. The Sonogashira coupling method involves the reaction of 2-fluoroiodobenzene with 4-methyl-7-iodo-2-oxo-2H-chromene-3-carboxylic acid, followed by the addition of benzoyl chloride.
Aplicaciones Científicas De Investigación
2-fluoro-N-(4-methyl-2-oxochromen-7-yl)benzamide has potential applications in various fields of scientific research, including drug discovery, medicinal chemistry, and chemical biology. It has been studied as a potential inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. PARP inhibitors have been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. This compound has also been studied as a potential inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Propiedades
IUPAC Name |
2-fluoro-N-(4-methyl-2-oxochromen-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO3/c1-10-8-16(20)22-15-9-11(6-7-12(10)15)19-17(21)13-4-2-3-5-14(13)18/h2-9H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLBEWSJVKAAJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide](/img/structure/B7479968.png)


![3-[3-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanylpropyl]-1H-benzimidazol-2-one](/img/structure/B7479974.png)
![N,N-diethyl-4-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide](/img/structure/B7479978.png)
![Dimethyl 5-[[4-(diethylcarbamoyl)phenyl]sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7479981.png)
![N-methyl-4-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide](/img/structure/B7479983.png)


![2-[(2-cyanophenyl)sulfonyl-methylamino]-N-(2-ethylphenyl)acetamide](/img/structure/B7480006.png)

